![molecular formula C14H26IN B14516065 3,5-Dimethyldecahydro-6H-pyrido[2,1-i]indol-5-ium iodide CAS No. 62592-37-4](/img/structure/B14516065.png)
3,5-Dimethyldecahydro-6H-pyrido[2,1-i]indol-5-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyldecahydro-6H-pyrido[2,1-i]indol-5-ium iodide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by its unique structure, which includes a pyridoindole core with methyl substitutions and an iodide counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyldecahydro-6H-pyrido[2,1-i]indol-5-ium iodide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by methylation and iodination steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization and chromatography are essential to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethyldecahydro-6H-pyrido[2,1-i]indol-5-ium iodide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the iodide position, where nucleophiles replace the iodide ion.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
3,5-Dimethyldecahydro-6H-pyrido[2,1-i]indol-5-ium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex indole derivatives.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyldecahydro-6H-pyrido[2,1-i]indol-5-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other indole derivatives such as:
- 1H-Indole-3-carbaldehyde
- 2,3-Dimethylindole
- 5-Methoxyindole
Uniqueness
What sets 3,5-Dimethyldecahydro-6H-pyrido[2,1-i]indol-5-ium iodide apart is its unique structure, which combines a pyridoindole core with specific methyl substitutions and an iodide counterion. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
62592-37-4 |
|---|---|
Fórmula molecular |
C14H26IN |
Peso molecular |
335.27 g/mol |
Nombre IUPAC |
3,5-dimethyl-2,3,4,6,7,7a,8,9,10,11-decahydro-1H-pyrido[2,1-i]indol-5-ium;iodide |
InChI |
InChI=1S/C14H26N.HI/c1-12-6-9-14-8-4-3-5-13(14)7-10-15(14,2)11-12;/h12-13H,3-11H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
QZFJCYSEWJZSMG-UHFFFAOYSA-M |
SMILES canónico |
CC1CCC23CCCCC2CC[N+]3(C1)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7-Dichloro-4-methylthieno[2,3-B]quinoline](/img/structure/B14516002.png)
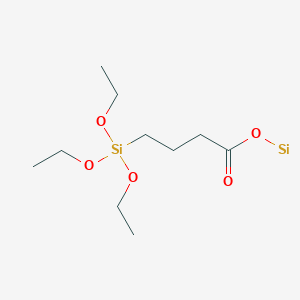
![5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B14516017.png)

![2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide](/img/structure/B14516035.png)


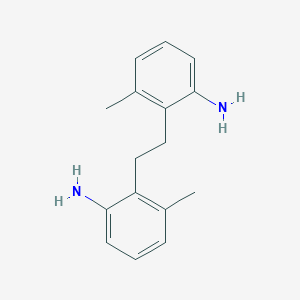
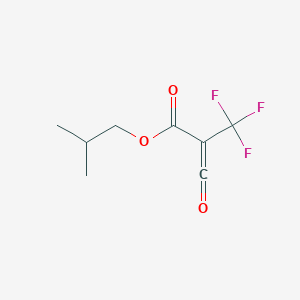
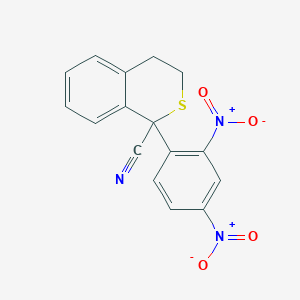
![4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14516059.png)
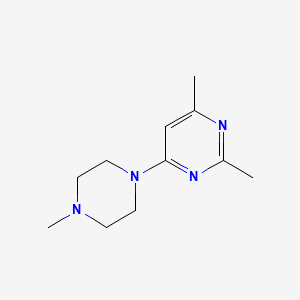
![N~1~-[4-(Dimethylamino)butyl]-N~6~-hexadecylhexanediamide](/img/structure/B14516067.png)
